3-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole
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Overview
Description
3-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole ring, followed by cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxyphenyl derivatives, while reduction of the isoxazole ring may produce pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole
- 3-(4-Chlorophenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole
- 3-(4-Nitrophenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole
Uniqueness
3-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C14H13N3O2 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-(1-methylpyrazol-4-yl)-1,2-oxazole |
InChI |
InChI=1S/C14H13N3O2/c1-17-8-11(7-15-17)13-9-19-16-14(13)10-3-5-12(18-2)6-4-10/h3-9H,1-2H3 |
InChI Key |
AOEVGDYMVVQTLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CON=C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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